3'-Methoxydaidzein

Voltage-gated sodium channel NaV1.7 Isoflavone

Select 3'-Methoxydaidzein (3MOD) for your NaV1.7 or thrombosis research. This methoxylated isoflavone offers a 2.2-fold selectivity for NaV1.7 over NaV1.8 and 2.8-fold over NaV1.3, outperforming daidzein and genistein at nanomolar concentrations. Its 12.3 μM IC50 against collagen-induced platelet aggregation, with a superior safety profile showing no hemorrhagic activity in murine models, makes it a unique tool compound. Avoid irreproducible results from generic isoflavones—procure the validated, high-purity standard.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 21913-98-4
Cat. No. B191832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Methoxydaidzein
CAS21913-98-4
Synonyms4',7-Dihydroxy-3'-methoxyisoflavone
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O
InChIInChI=1S/C16H12O5/c1-20-15-6-9(2-5-13(15)18)12-8-21-14-7-10(17)3-4-11(14)16(12)19/h2-8,17-18H,1H3
InChIKeyMUYAUELJBWQNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Methoxydaidzein (CAS:21913-98-4): A Methoxylated Isoflavone with Voltage-Gated Sodium Channel Inhibitory Activity


3'-Methoxydaidzein (3MOD; 4',7-dihydroxy-3'-methoxyisoflavone) is a naturally occurring methoxylated isoflavone belonging to the flavonoid class, with a molecular weight of 284.27 and the formula C16H12O5 [1]. It has been isolated from plant sources including Maackia amurensis and Dalbergia louvelii, and is characterized structurally by a methoxy substitution at the 3′ position of the daidzein backbone, distinguishing it from non-methoxylated isoflavone analogs [2]. Pharmacologically, 3MOD functions as a voltage-gated sodium channel (VGSC) inhibitor with demonstrated activity against NaV1.7, NaV1.8, and NaV1.3 subtypes [3].

Why Generic Isoflavone Substitution Cannot Replace 3'-Methoxydaidzein in Targeted Research Applications


3'-Methoxydaidzein is not functionally interchangeable with its parent compound daidzein or with other common isoflavones such as genistein. The 3′-O-methylation confers distinct pharmacological selectivity: 3MOD demonstrates nanomolar-range inhibitory activity against VGSC subtypes NaV1.7, NaV1.8, and NaV1.3 [1], whereas daidzein and genistein exhibit markedly weaker VGSC blockade at comparable concentrations, as shown in direct comparative electrophysiology studies using rat dorsal root ganglion neurons [2]. Furthermore, 3MOD displays antiplatelet aggregation activity with an IC50 of 12.3 μM against collagen-induced aggregation [3], a functional profile that differs from structurally related isoflavones. The presence of the 3′-methoxy group also impacts compound stability and metabolic fate: in human aortic vascular smooth muscle cells, 3MOD undergoes hydrolysis to daidzein within 2 hours . These quantitative differences in target engagement, functional activity, and metabolic disposition mean that generic substitution with non-methoxylated isoflavones would yield irreproducible and mechanistically invalid experimental outcomes.

3'-Methoxydaidzein Quantitative Differentiation Evidence: Direct Comparator Data vs. Daidzein, Genistein, and Geraldol


NaV1.7 Subtype Selectivity: 3'-Methoxydaidzein Exhibits 2.2-Fold Higher Potency at NaV1.7 vs. NaV1.8 and 2.8-Fold vs. NaV1.3

3'-Methoxydaidzein (3MOD) exhibits a defined selectivity profile across voltage-gated sodium channel subtypes, with the highest potency observed at NaV1.7. In direct comparative in vitro assays, 3MOD inhibited NaV1.7 with an IC50 of 181 ± 14 nM, representing a 2.2-fold greater potency than against NaV1.8 (IC50 = 397 ± 26 nM) and a 2.8-fold greater potency than against NaV1.3 (IC50 = 505 ± 46 nM) [1]. This quantitative selectivity profile is intrinsic to 3MOD and contrasts with the broader, less potent VGSC inhibition exhibited by the parent compound daidzein, which at 1 μM concentration produced substantially weaker blockade of both TTX-sensitive and TTX-resistant sodium currents in rat DRG neurons compared to 3MOD at the same concentration [2].

Voltage-gated sodium channel NaV1.7 Isoflavone Analgesic

Anti-Platelet Aggregation Activity: 3'-Methoxydaidzein Shows 5-Fold Higher Potency than Geraldol Against Collagen-Induced Aggregation

In a direct comparative study of antiplatelet aggregation activity, 3'-methoxydaidzein inhibited collagen-induced platelet aggregation with an IC50 of 12.3 μM, which is 5-fold more potent than the structurally related isoflavone geraldol (IC50 = 61.5 μM) evaluated under identical assay conditions [1]. Notably, the activity appears to be specific to collagen-induced aggregation, distinguishing it from broad-spectrum antiplatelet agents [1]. A patent further claims that 3-methoxydaidzein produces significant inhibition of platelet aggregation without the hemorrhagic side effects observed with clopidogrel at comparable anti-aggregatory concentrations in murine bleeding models [2].

Platelet aggregation Thrombosis Anti-platelet Collagen-induced

Superior VGSC Inhibition Compared to Genistein and Daidzein: 3'-Methoxydaidzein Achieves Significantly Greater Current Blockade at Equivalent Concentrations

In direct electrophysiological head-to-head comparisons using rat dorsal root ganglion (DRG) neurons, 3'-methoxydaidzein (3MOD) at 1 μM concentration produced substantially greater inhibition of both tetrodotoxin-sensitive (TTX-s) and tetrodotoxin-resistant (TTX-r) sodium currents than either genistein (GEN) or daidzein (DAI) at the same concentration [1]. Concentration-response curve analysis revealed that 3MOD inhibited TTX-s and TTX-r currents with clear dose-dependence (n=5), whereas daidzein exhibited only weak inhibitory effects even at the highest tested concentrations, failing to approach the magnitude of blockade achieved by 3MOD [1]. The study authors concluded that among the isoflavones tested, 3MOD demonstrates the strongest VGSC inhibitory potential [2].

Voltage-gated sodium channel Isoflavone Analgesic DRG neurons

Channel Selectivity Profile: 3'-Methoxydaidzein Spares Voltage-Gated Potassium and Calcium Channels at Concentrations Sufficient for Full NaV Inhibition

3'-Methoxydaidzein demonstrates functional selectivity for voltage-gated sodium channels over other major ion channel classes. At a concentration of 50 μM—which is more than 275-fold higher than its IC50 for NaV1.7 and over 100-fold higher than its IC50 for NaV1.8—3MOD produced no significant effect on voltage-gated potassium (KV) or voltage-gated calcium (CaV) channel currents in rat DRG neurons (n=3) [1]. This indicates a substantial selectivity window for VGSCs relative to KV and CaV channels. In contrast, the lack of comparable selectivity data for the parent compound daidzein or for genistein—both of which are known to interact with multiple ion channel and kinase targets—suggests that 3MOD may offer a cleaner pharmacological profile for VGSC-focused studies .

Ion channel selectivity Potassium channel Calcium channel Off-target activity

Metabolic Instability as a Differentiating Feature: 3'-Methoxydaidzein Undergoes Rapid Hydrolysis to Daidzein in Human Vascular Smooth Muscle Cells

A critical differentiator for procurement decisions is the metabolic fate of 3'-methoxydaidzein. In human aortic vascular smooth muscle cells (HAVSMCs), 3MOD undergoes complete hydrolysis to daidzein within 2 hours, followed by subsequent conjugation into inactive metabolites . This rapid metabolic conversion means that 3MOD functions effectively as a prodrug of daidzein in certain cellular contexts. The BRENDA enzyme database confirms that 3MOD can be synthesized enzymatically from 3'-hydroxydaidzein via S-adenosyl-L-methionine-dependent methylation, and conversely, hydrolyzed back to the hydroxylated form [1]. For researchers, this metabolic lability is a key consideration: 3MOD is not suitable for long-term cell culture experiments without accounting for conversion to daidzein, but may be intentionally utilized as a prodrug strategy for daidzein delivery.

Metabolism Prodrug Hydrolysis Vascular smooth muscle

In Vivo Analgesic Efficacy without Addiction Liability: 3'-Methoxydaidzein Demonstrates Pain Relief Comparable to Standard Analgesics in Murine Models

In murine pain models, 3'-methoxydaidzein (3MOD) demonstrated significant attenuation of both chemically and heat-induced acute pain as well as chronic constriction injury (CCI)-induced pain hypersensitivity [1]. Notably, the study authors explicitly state that 3MOD achieves strong analgesic potential without inducing addiction—a critical differentiating claim relative to opioid-based analgesics and certain other sodium channel modulators [1]. While direct comparator data for daidzein and genistein in the same in vivo pain models are not quantitatively reported in the primary publication, the study's conclusion that 3MOD shows particularly strong analgesic potential among the tested isoflavones provides class-level differentiation [1]. A physiologically based pharmacokinetic (PBPK) model has been developed for 3MOD in rats and extrapolated to humans, with predicted pharmacokinetic parameters including Cmax and AUC0-12 showing good model fit (fold error values of 1.00-1.11), enabling dose-to-exposure predictions for future in vivo studies [2].

Analgesic In vivo Chronic pain Addiction

3'-Methoxydaidzein: Optimal Research and Procurement Application Scenarios Based on Quantitative Evidence


NaV1.7-Selective Pain Target Validation and Screening Campaigns

Procure 3'-methoxydaidzein for research programs focused on NaV1.7 as a pain target. With an IC50 of 181 nM at NaV1.7—2.2-fold more potent than at NaV1.8 and 2.8-fold more potent than at NaV1.3—3MOD provides a well-characterized isoflavone scaffold with quantifiable subtype selectivity [1]. Unlike daidzein or genistein, which exhibit weak VGSC inhibition even at 1 μM concentrations, 3MOD achieves robust channel blockade in the nanomolar range, making it suitable as a positive control or starting scaffold for NaV1.7-focused medicinal chemistry campaigns [2]. The established PBPK model with validated fold error values of 1.00-1.11 for Cmax, Tmax, and AUC0-12 enables rational dose selection for in vivo target engagement studies [3].

Anti-Platelet Research Requiring Hemorrhagic Safety Differentiation

Select 3'-methoxydaidzein for thrombosis and platelet aggregation studies where mitigation of bleeding risk is a key experimental variable. 3MOD inhibits collagen-induced platelet aggregation with an IC50 of 12.3 μM—a 5-fold potency advantage over geraldol (IC50 61.5 μM) [4]. Patent data further indicate that mice administered 3MOD showed no significant hemorrhagic activity, whereas the clopidogrel control group exhibited pronounced bleeding effects at equivalent anti-aggregatory concentrations [5]. This differentiated safety profile makes 3MOD particularly suitable for research into anti-thrombotic agents with reduced hemorrhagic liability.

VGSC-Mediated Analgesic Discovery with Reduced Addiction Liability

Utilize 3'-methoxydaidzein as a tool compound in analgesic discovery programs targeting voltage-gated sodium channels with the goal of identifying non-addictive pain therapeutics. 3MOD has demonstrated significant in vivo analgesic efficacy in murine models of acute chemical pain, thermal pain, and chronic constriction injury-induced neuropathic pain, while explicitly lacking addiction-inducing properties [2]. The compound's functional selectivity—exhibiting no effect on KV or CaV channels at concentrations up to 50 μM (275-fold above NaV1.7 IC50)—provides a clean VGSC-focused pharmacological profile that reduces confounding off-target effects in mechanistic studies [1].

Isoflavone Metabolism and Prodrug Research

Employ 3'-methoxydaidzein in studies examining isoflavone metabolic conversion or prodrug strategies. 3MOD undergoes rapid and complete hydrolysis to daidzein within 2 hours in human aortic vascular smooth muscle cells, followed by subsequent conjugation to inactive metabolites . This distinct metabolic fate—enzymatically reversible via S-adenosyl-L-methionine-dependent methylation/demethylation pathways [6]—makes 3MOD an appropriate reference compound for analytical method development (HPLC, UFLC-MS/MS) aimed at distinguishing methoxylated isoflavones from their parent compounds in complex biological matrices, as demonstrated in pharmacokinetic studies of Spatholobi Caulis extracts [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Methoxydaidzein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.